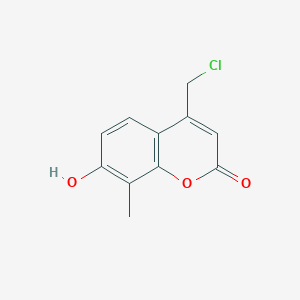

4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-7-hydroxy-8-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-6-9(13)3-2-8-7(5-12)4-10(14)15-11(6)8/h2-4,13H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVZWJIRFMWXCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one

This guide provides a comprehensive technical overview for the synthesis and purification of 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one, a coumarin derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed methodologies, mechanistic insights, and practical guidance for achieving high-purity product.

Introduction and Significance

This compound belongs to the coumarin family, a class of benzopyrone compounds known for their diverse pharmacological activities.[1][2] The title compound, with its reactive chloromethyl group and fluorescent hydroxycoumarin core, serves as a valuable building block for the synthesis of more complex molecules and as a probe in biochemical assays.[3][4] Its applications are rooted in its potential as an antioxidant and as an inhibitor of specific enzymes, such as carbonic anhydrase.[3][4]

| Property | Value |

| Molecular Formula | C₁₁H₉ClO₃ |

| Molecular Weight | 224.64 g/mol |

| IUPAC Name | This compound |

| Appearance | Solid |

| Solubility | Soluble in DMSO, THF, and DMF[4] |

| Storage | Inert atmosphere, 2-8°C[4] |

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial synthesis of the coumarin core, 7-hydroxy-8-methyl-2H-chromen-2-one (also known as 8-methylumbelliferone), followed by a chloromethylation reaction.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 7-Hydroxy-8-methyl-2H-chromen-2-one via Pechmann Condensation

The Pechmann condensation is a classic and reliable method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[5][6] In this case, 2-methylresorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to form the desired 8-methylumbelliferone intermediate.[1][7]

Mechanism: The reaction is initiated by the acid-catalyzed transesterification between the phenol and the β-ketoester.[8] This is followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation type) and subsequent dehydration to yield the coumarin ring system.[5][9]

Caption: Simplified mechanism of the Pechmann condensation.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 2-methylresorcinol to concentrated sulfuric acid. Maintain the temperature below 10°C.

-

Addition of β-Ketoester: Once the 2-methylresorcinol has dissolved, add ethyl acetoacetate dropwise to the reaction mixture, ensuring the temperature does not exceed 10-20°C.[7]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Work-up and Isolation: Slowly pour the reaction mixture into a beaker containing crushed ice. A solid precipitate will form. Stir the mixture for approximately one hour to ensure complete precipitation.

-

Filtration: Collect the crude product by vacuum filtration and wash thoroughly with cold water.

| Reagent/Parameter | Role | Typical Quantity |

| 2-Methylresorcinol | Phenolic Substrate | 1 molar equivalent |

| Ethyl Acetoacetate | β-Ketoester | 1-1.2 molar equivalents |

| Concentrated H₂SO₄ | Catalyst/Condensing Agent | Sufficient to dissolve reactants |

| Reaction Temperature | Control of Exothermicity | < 10-20°C initially, then room temp. |

Step 2: Chloromethylation of 7-Hydroxy-8-methyl-2H-chromen-2-one

The introduction of the chloromethyl group at the C4 position is achieved through a chloromethylation reaction, a type of electrophilic aromatic substitution.[10] The Blanc chloromethylation, which utilizes formaldehyde and hydrogen chloride with a Lewis acid catalyst like zinc chloride, is a suitable method.[11][12]

Mechanism: The reaction proceeds under acidic conditions where formaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon.[11] The electron-rich coumarin ring then attacks the activated formaldehyde, leading to the formation of a hydroxymethyl intermediate. This intermediate is subsequently converted to the chloromethyl product in the presence of hydrogen chloride.[10][11] The presence of the electron-donating hydroxyl and methyl groups on the aromatic ring activates it for this electrophilic substitution.[10]

Experimental Protocol:

-

Reaction Mixture: Suspend the synthesized 7-hydroxy-8-methyl-2H-chromen-2-one in a suitable solvent (e.g., dioxane or acetic acid).

-

Reagent Addition: Add paraformaldehyde and anhydrous zinc chloride to the suspension.

-

Introduction of HCl: Bubble dry hydrogen chloride gas through the reaction mixture while maintaining a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[13]

-

Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Filtration and Washing: Collect the solid by filtration, wash with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. Finally, wash again with water until the filtrate is neutral.

Purification of this compound

Achieving high purity of the final product is crucial for its intended applications. A combination of recrystallization and column chromatography is recommended for the purification of coumarin derivatives.[14][15]

Recrystallization

Recrystallization is an effective technique for removing impurities with different solubility profiles from the desired compound.[16][17]

Solvent Selection: The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For coumarin derivatives, mixed solvent systems are often employed.[16][17] A common approach is to dissolve the crude product in a solvent in which it is readily soluble (e.g., ethanol, ethyl acetate) and then add a miscible "anti-solvent" in which it is poorly soluble (e.g., water, hexane) until the solution becomes turbid.[16][18]

Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent such as ethyl acetate or aqueous ethanol.[16][19]

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

A study on the recrystallization of simple coumarins found that a 40% aqueous methanol solution gave a high recovery for coumarin, while 34% aqueous ethanol was effective for 7-hydroxy-4-methyl coumarin.[16][17] Similar solvent systems should be explored for the title compound.

Column Chromatography

For further purification, or if recrystallization is insufficient, column chromatography is the method of choice.[14][15]

Stationary and Mobile Phases: Silica gel is a commonly used adsorbent (stationary phase) for the purification of coumarins.[14][15] The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate).[15][20] A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate the desired product from impurities.[15]

Protocol:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, less polar mobile phase.

-

Sample Loading: Dissolve the crude or recrystallized product in a small amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column.

-

Elution: Begin elution with a non-polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[15]

-

Fraction Collection: Collect fractions and monitor their composition using TLC.[13]

-

Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Caption: A typical purification workflow for the target coumarin derivative.

Conclusion

The synthesis and purification of this compound can be reliably achieved through the well-established Pechmann condensation followed by a chloromethylation reaction. Careful control of reaction conditions and a systematic approach to purification, employing both recrystallization and column chromatography, are essential for obtaining a high-purity product suitable for further research and development in the pharmaceutical and chemical sciences.

References

- Pechmann condensation. (n.d.). In Wikipedia. Retrieved January 15, 2026.

- pechmann #reaction #mechanism | organic chemistry. (2021, June 2). YouTube.

- Pechmann Condensation Mechanism Resorcinol. (2024, July 12). ET-Chem.

- Pechmann Condensation Coumarin Synthesis. (n.d.). Organic Chemistry Portal.

- What are the techniques that can be use to purify coumarins ?. (2022, June 8).

- Application of Column Chromatography and Preparative TLC for Isolation and Purification of Coumarins from Peucedanum tauricum Bieb. Fruits. (n.d.). AKJournals.

- Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. (2015, September 2).

- (PDF) Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. (2025, August 6).

- Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. (2019, January 10).

- Coumarin 120 - crystallization experiments leading to a new type of polymorphism. (n.d.). IUCr Journals.

- New studies in aromatic chloromethyl

- Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. (n.d.). NIH.

- Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modific

- Technical Support Center: Synthesis of Complex Coumarin Deriv

- 4-(Chloromethyl)-7-hydroxycoumarin | Weber. (n.d.). Weber Lab.

- Blanc chloromethylation. (2023, January 22). Chemistry LibreTexts.

- Blanc Chloromethyl

- An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. (2025, August 7).

- An In-depth Technical Guide to 4-(Chloromethyl)-7-hydroxycoumarin: Chemical Properties and Structure. (n.d.). Benchchem.

- synthesis of coumarin derivatives via pechmann condensation and nitr

- Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid C

- 25 Coumarins – Analytical and Preparative Techniques. (n.d.).

- CN102924417A - 4-(chloromethyl)-7-hydroxy coumarin compound and preparation method thereof. (n.d.).

- Purification of Coumarin using PF-15SIHP-F0025. (n.d.).

- 7-HYDROXY-2H-CHROMEN-2-ONE | 25392-41-0, 4-(CHLOROMETHYL). (n.d.). Echemi.

- Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (n.d.). Scite.ai.

- Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016, August 12). SciSpace.

- A Study on the Optoelectronic Parameters of 4-Chloromethyl-7-Hydroxy Coumarin in Various Solvents and Concentrations. (n.d.).

- US4008248A - Process for the purification of coumarins. (n.d.).

- Application Note: Synthesis of 7-Hydroxy-4-Methylcoumarin via Pechmann Condens

- Antitumor Attributes of 4-Methylumbelliferone-Based Deriv

- (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018, July 3).

- Synthesis of 4-methylumbelliferone (compound 1). (n.d.).

- Synthesis of Some Novel 4-Methylumbelliferone Derivatives | Request PDF. (n.d.).

- 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | C10H7ClO3 | CID. (n.d.). PubChem.

- The Use of Umbelliferone in the Synthesis of New Heterocyclic Compounds. (n.d.). MDPI.

- Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities. (2018, January 8). PMC - NIH.

- 4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one 25392-41-0. (n.d.). TCI Chemicals.

- 4-(chloromethyl)-7-hydroxy-2h-chromen-2-one. (n.d.). PubChemLite.

- Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. (n.d.). IOSR Journal.

- Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chrom

Sources

- 1. jetir.org [jetir.org]

- 2. mdpi.com [mdpi.com]

- 3. 4-(Chloromethyl)-7-hydroxycoumarin | Weber Lab [weberlab.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. Pechmann Condensation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Pechmann Condensation Mechanism Resorcinol [et-chem.com]

- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. akjournals.com [akjournals.com]

- 16. old.rrjournals.com [old.rrjournals.com]

- 17. old.rrjournals.com [old.rrjournals.com]

- 18. mdpi.com [mdpi.com]

- 19. CN102924417A - 4-(chloromethyl)-7-hydroxy coumarin compound and preparation method thereof - Google Patents [patents.google.com]

- 20. flash-chromatographie.com [flash-chromatographie.com]

A Technical Guide to Determining the Solubility of 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one in DMSO

Abstract

The solubility of a compound is a critical physicochemical parameter that dictates its utility in drug discovery, high-throughput screening (HTS), and various biological assays. For coumarin derivatives such as 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one, dimethyl sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and methodologies for accurately determining the solubility of this compound in DMSO. We delve into the underlying chemical principles, present a robust, self-validating experimental protocol, and discuss best practices for data interpretation and the handling of DMSO stock solutions. The objective is to equip researchers with the expertise to generate reliable and reproducible solubility data, a foundational step for successful downstream applications.

Introduction to the Analyte and Solvent

A thorough understanding of both the solute and the solvent is paramount to designing a logical solubility determination workflow. The interaction between their respective chemical properties governs the outcome of the dissolution process.

Analyte Profile: this compound

This compound is a substituted coumarin. Coumarins are a class of benzopyrone compounds, widely found in nature, that are of significant interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[3][4] The specific substitutions on the coumarin scaffold—a chloromethyl group at the 4-position, a hydroxyl group at the 7-position, and a methyl group at the 8-position—define its unique chemical personality, influencing its polarity, hydrogen bonding capacity, and ultimately, its solubility.

While specific experimental data for this exact molecule is not extensively published, we can infer its general properties from its structure and related coumarin analogs.[5][6]

Table 1: Physicochemical Properties of this compound and Related Structures

| Property | Value / Description | Source / Rationale |

|---|---|---|

| Molecular Formula | C₁₁H₉ClO₃ | Based on chemical structure. |

| Molecular Weight | 224.64 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline powder. | Typical for purified coumarin derivatives.[6][7] |

| XLogP3 | ~2.0 - 2.5 (Estimated) | Estimated based on similar structures like 4-(chloromethyl)-7-hydroxycoumarin (XLogP3: 1.9).[8] The additional methyl group slightly increases lipophilicity. |

| Hydrogen Bond Donor Count | 1 | From the 7-hydroxy group.[8] |

| Hydrogen Bond Acceptor Count | 3 | From the two pyrone oxygens and the hydroxyl oxygen.[8] |

| General Aqueous Solubility | Low | Coumarins, especially with lipophilic substituents, tend to have limited water solubility.[4][5] |

Caption: Structure of this compound.

Solvent Profile: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent, making it indispensable in a research setting.[1][9] Its ability to dissolve a vast array of both polar and nonpolar compounds has established it as the gold standard for preparing stock solutions in drug discovery and HTS.[1][10]

Key Properties of DMSO:

-

High Polarity: With a dipole moment of 4.3 D, DMSO effectively solvates a wide range of organic molecules.[11]

-

Aprotic Nature: It lacks acidic protons, making it relatively inert and suitable for a broad range of chemical reactions and assays.[9]

-

Miscibility: DMSO is fully miscible with water and many organic solvents, which facilitates the preparation of intermediate dilutions for biological assays.[1][9]

-

High Boiling Point: At 189°C, DMSO has low volatility at room temperature, which ensures that the concentration of stock solutions remains stable over time by minimizing solvent evaporation.[1][11]

-

Hygroscopicity: A critical consideration is that DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[2] Water contamination can significantly alter the solubility of a compound and may lead to its precipitation over time.[2][12]

Theoretical and Practical Considerations for Solubility

Achieving a clear solution is not the end of the story. A Senior Application Scientist must consider the thermodynamic and kinetic factors that govern solubility to prevent common pitfalls.

Factors Influencing Solubility in DMSO

-

Compound Purity: Impurities can sometimes enhance solubility, while the purification of a compound may lead to a more stable, less soluble crystalline form.[12]

-

Solid-State Form (Polymorphism): Amorphous solids are in a higher energy state and typically dissolve more readily than their thermodynamically stable crystalline counterparts.[12] However, an amorphous compound dissolved in DMSO may crystallize over time into a less soluble form, leading to precipitation.[12]

-

Temperature: While gentle warming can increase the rate of dissolution, the final solubility value should ideally be determined at a standard temperature (e.g., 25°C) for consistency.[13] Supersaturated solutions can be formed upon heating, which may precipitate upon cooling.

-

Water Content: As mentioned, water absorbed by DMSO can synergistically cause compounds to precipitate, especially after freeze-thaw cycles.[2][12] Therefore, the use of anhydrous DMSO is imperative for preparing stable, high-concentration stock solutions.

The Challenge of "Crashing Out": Dilution into Aqueous Media

A frequent and critical issue for researchers is the precipitation of a compound when the DMSO stock is diluted into an aqueous buffer for a biological assay.[2] This phenomenon, known as "crashing out," occurs because the compound, while highly soluble in neat DMSO, is poorly soluble in the resulting DMSO/aqueous mixture. This can lead to erroneously low activity in assays. Understanding the solubility limit in DMSO is the first step in designing dilution strategies that maintain the compound in solution.

Experimental Protocol for Solubility Determination

This section outlines a robust, self-validating protocol based on the "shake-flask" method, which is considered the gold standard for determining equilibrium solubility.[5][14] The goal is to create a saturated solution, where the dissolved solute is in equilibrium with the excess, undissolved solid.

Materials and Reagents

-

This compound (ensure highest purity available)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

-

Glass vials (e.g., 2 mL) with PTFE-lined screw caps

-

Analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

-

Quantification instrument (e.g., UV-Vis Spectrophotometer, HPLC)

Experimental Workflow Diagram

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibrium is reached (e.g., 5-10 mg is a good starting point).

-

Expert Insight: Starting with a visually confirmed excess of solid is the cornerstone of this method. It ensures that the solution becomes truly saturated, providing a thermodynamically stable measurement.

-

-

Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of anhydrous DMSO to the vial.[5]

-

Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached, typically 24-48 hours.[5]

-

Expert Insight: The equilibration time is critical. Insufficient mixing may result in an underestimation of solubility, while prolonged periods are necessary for some crystalline compounds to reach equilibrium.[15] 24 hours is a minimum, but 48 hours provides greater confidence.

-

-

Phase Separation: After equilibration, let the vial stand for 30 minutes to allow the larger particles to settle. Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining undissolved solid.

-

Isolation of Saturated Solution: Carefully collect the clear supernatant using a pipette, being cautious not to disturb the solid pellet. For an extra level of validation, filter the supernatant through a 0.22 µm DMSO-compatible syringe filter to remove any microscopic particulates.

-

Trustworthiness Check: This two-step separation process (centrifugation followed by filtration) is a self-validating system to ensure that the solution being analyzed is free of any solid material, which would otherwise lead to an overestimation of solubility.

-

-

Quantification:

-

Accurately prepare a series of dilutions of the clear, saturated filtrate with fresh anhydrous DMSO.

-

Determine the concentration of the compound in the diluted samples using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC). This requires establishing a standard curve with known concentrations of the compound.

-

A study on a similar compound, 4-chloromethyl-7-hydroxy coumarin, successfully used UV-Vis spectrophotometry to determine its concentration in DMSO.[16][17]

-

Quantification by ¹H NMR Spectroscopy

For labs equipped with an NMR spectrometer, this method offers an elegant alternative for quantification without the need for a standard curve.

-

Prepare Sample: Transfer a precise volume (e.g., 0.6 mL) of the clear, saturated filtrate into a clean, dry 5 mm NMR tube.[2]

-

Acquire Spectrum: Acquire a standard ¹H NMR spectrum. The spectrum for a related coumarin in DMSO-d6 showed characteristic peaks for the coumarin protons and methyl groups.[3]

-

Data Analysis: Process the spectrum. The concentration can be determined by comparing the integral of a characteristic compound peak to the integral of the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm), if its concentration is known, or by using an internal standard of known concentration.

Data Interpretation and Presentation

Calculating and Reporting Solubility

Using the concentration determined from your analytical method (e.g., from the standard curve in HPLC/UV-Vis), calculate the concentration of the original, undiluted saturated solution. Remember to account for all dilution factors.

Solubility should be reported in standard units:

-

Mass/Volume: e.g., mg/mL or g/L

-

Molar Concentration: e.g., M (mol/L) or mM (mmol/L)

Table 2: Template for Reporting Solubility Data

| Compound Name | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method of Quantification |

|---|

| this compound | Anhydrous DMSO | 25 | [Insert Value] | [Insert Value] | HPLC / UV-Vis / NMR |

Best Practices for Preparing and Storing DMSO Stock Solutions

-

Always Use Anhydrous DMSO: To prevent water absorption and subsequent compound precipitation, use a fresh, sealed bottle of anhydrous DMSO.[2]

-

Store Properly: Stock solutions should be stored at low temperatures (-20°C or -80°C) in tightly sealed vials to minimize degradation and water absorption.[2]

-

Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and promote the crystallization of dissolved compounds into less soluble forms.[2][12] It is best practice to aliquot stock solutions into smaller, single-use volumes.

-

Check for Precipitation: Before each use, visually inspect the thawed stock solution for any precipitate. If present, gentle warming and vortexing may redissolve the compound, but this could indicate a supersaturated or unstable solution.[5]

Conclusion

Determining the solubility of this compound in DMSO is not merely a procedural step but a foundational characterization essential for its effective use in research. By employing a robust methodology like the shake-flask protocol, paying strict attention to factors such as solvent purity and equilibration time, and understanding the practical challenges of working with DMSO solutions, researchers can generate accurate and reliable data. This diligence ensures the integrity of downstream experiments, from high-throughput screening to detailed mechanistic studies, ultimately enabling the full potential of this promising coumarin derivative to be explored.

References

-

Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

-

The Pharma Innovation Journal. (2020). Synthesis, structure characterization and biological activity of new coumarin derivatives. [Link]

-

American Chemical Society. (2021). Dimethyl sulfoxide. [Link]

-

gChem Global. (n.d.). DMSO Physical Properties. [Link]

-

Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Scribd. (n.d.). Solvent Properties of DMSO. [Link]

-

ResearchGate. (2018). Physicochemical properties, antioxidant and anti-inflammatory activities of coumarin-carbonodithioate hybrids. [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?. [Link]

-

ResearchGate. (n.d.). Physicochemical properties of the top coumarin derivatives. [Link]

-

Chemeo. (2025). What is the solubility of DMSO Liquid in different organic solvents?. [Link]

-

ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

-

PubChem. (n.d.). 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one. [Link]

-

Ziath. (2006). Samples in DMSO: What an end user needs to know. [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Coumarin: Chemical and Pharmacological Profile. [Link]

-

Journal of Biomolecular Screening. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

-

DergiPark. (2021). A Study on the Optoelectronic Parameters of 4-Chloromethyl-7-Hydroxy Coumarin in Various Solvents and Concentrations. [Link]

-

ResearchGate. (2021). A Study on the Optoelectronic Parameters of 4-Chloromethyl-7-Hydroxy Coumarin in Various Solvents and Concentrations. [Link]

-

MDPI. (n.d.). Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. [Link]

-

Springer. (n.d.). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. japsonline.com [japsonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation [mdpi.com]

- 7. 4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one | 25392-41-0 | TCI AMERICA [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. acs.org [acs.org]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. gchemglobal.com [gchemglobal.com]

- 12. ziath.com [ziath.com]

- 13. What is the solubility of DMSO Liquid in different organic solvents? - Blog [cheezhengchem.com]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of 7-Hydroxy-4-Methylcoumarin Derivatives

Introduction: The Coumarin Scaffold as a Privileged Structure in Drug Discovery

Coumarins (2H-1-benzopyran-2-one) represent a vast and significant class of naturally occurring and synthetic heterocyclic compounds.[1] Found widely in the plant kingdom, their benzopyrone core structure serves as a versatile scaffold for chemical modification, leading to a broad spectrum of pharmacological activities.[2][3] Among the myriad of coumarin derivatives, those based on the 7-hydroxy-4-methylcoumarin (also known as β-methylumbelliferone or hymecromone) nucleus are of paramount interest to the drug development community. This core structure is not only a key intermediate for the synthesis of more complex molecules but also possesses intrinsic biological activity.

The strategic placement of a hydroxyl group at the C7 position and a methyl group at the C4 position provides a unique electronic and steric profile, which can be readily and systematically modified. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of 7-hydroxy-4-methylcoumarin derivatives. We will delve into the causality behind experimental designs and provide validated protocols to empower further research and development in this promising area of medicinal chemistry.

Part 1: Synthesis of the 7-Hydroxy-4-Methylcoumarin Core and Its Derivatives

The foundational step in exploring this chemical space is the efficient synthesis of the core scaffold. The most prevalent and reliable method is the Pechmann condensation , a classic acid-catalyzed reaction.[4][5][6]

Causality in Synthesis: The Pechmann reaction is favored for its straightforwardness and relatively high yields. It involves the condensation of a phenol (resorcinol, with its hydroxyl groups at positions 1 and 3) with a β-ketoester (ethyl acetoacetate). The acid catalyst (e.g., H₂SO₄, Amberlyst-15) plays a crucial role in protonating the carbonyl oxygen of the ketoester, thereby activating it for nucleophilic attack by the electron-rich resorcinol ring.[4][7] The subsequent cyclization and dehydration steps lead to the formation of the stable benzopyrone ring system. The use of solid acid catalysts like Amberlyst-15 is an eco-friendly modification that simplifies workup and catalyst recovery.[8][9]

Experimental Protocol: Synthesis of 7-Hydroxy-4-Methylcoumarin via Pechmann Condensation

Objective: To synthesize the 7-hydroxy-4-methylcoumarin scaffold as a precursor for further derivatization.

Materials:

-

Resorcinol (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Ice-cold water

-

Ethanol (for recrystallization)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

-

Carefully add resorcinol (e.g., 5.5 g, 0.05 mol) to a 100 mL conical flask.[4]

-

To this, add ethyl acetoacetate (e.g., 6.4 mL, 0.05 mol).[4]

-

Place the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 50 mL) with constant stirring. The addition should be dropwise to control the exothermic reaction.[4]

-

After the addition is complete, allow the mixture to stir at room temperature for 18-24 hours or gently heat to 75-80°C for 20-25 minutes if using PPA.[7]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water with vigorous stirring.

-

A solid precipitate of crude 7-hydroxy-4-methylcoumarin will form.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purify the product by recrystallization from dilute ethanol to obtain pure, crystalline 7-hydroxy-4-methylcoumarin.[7]

-

Dry the final product and determine its melting point and yield. The structure can be confirmed using spectroscopic methods like FT-IR and NMR.[9][10]

General Derivatization Workflow

Once the core is synthesized, a vast array of derivatives can be generated. The 7-hydroxy group is a common site for modification (e.g., O-alkylation, esterification), while the aromatic ring can undergo electrophilic substitution (e.g., nitration, bromination) to introduce further diversity.[5][11]

Caption: General workflow for the synthesis of 7-hydroxy-4-methylcoumarin derivatives.

Part 2: Spectrum of Biological Activities

Derivatives of 7-hydroxy-4-methylcoumarin exhibit a remarkable range of biological activities, making them attractive candidates for targeting various pathological conditions.

Anti-inflammatory Activity

Mechanistic Insight: A primary mechanism for the anti-inflammatory action of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the heightened production of prostaglandins during inflammation.[1][12] By blocking the COX pathway, these compounds can effectively reduce inflammatory responses. Some derivatives have shown activity comparable to or even surpassing standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and ibuprofen in preclinical models.[1][12]

Structure-Activity Relationship (SAR):

-

Substitution at the C7-hydroxyl group with various benzoyl chlorides can lead to potent anti-inflammatory agents.[11]

-

The presence of a 6-chloro substituent alongside a 7-(4-methoxy benzoate) group has been shown to be particularly effective.[11]

-

Derivatives of 6-amino-7-hydroxy-4-methylcoumarin have also demonstrated significant reduction in edema, with some compounds showing higher activity than indomethacin after 3 hours.[1]

Data Presentation: Anti-inflammatory Activity of Selected Derivatives

| Compound ID | Modification | In-Vivo Model | % Inhibition of Edema (3h) | Reference |

| 4 | 6-(benzylamino)-7-hydroxy | Carrageenan-induced paw edema | 44.05% | [1] |

| 8 | 6-(4-chlorobenzylamino)-7-hydroxy | Carrageenan-induced paw edema | 38.10% | [1] |

| 4d | Undisclosed derivative | Carrageenan-induced paw edema | 86.98% | [12] |

| I-e | 6-Cl, 7-(4-methoxy benzoate) | Carrageenan-induced paw edema | ~74% | [11] |

| Indomethacin | Standard Drug | Carrageenan-induced paw edema | 33.33% | [1] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

Objective: To evaluate the in-vivo anti-inflammatory activity of test compounds. This protocol is self-validating through the inclusion of positive (standard drug) and negative (vehicle) controls.

Materials:

-

Healthy albino rats (180-250 g)

-

Test compounds and standard drug (e.g., Ibuprofen, Diclofenac)

-

1% (w/v) Carrageenan solution in normal saline

-

Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

-

Plethysmometer

Procedure:

-

Divide animals into groups (n=6): Vehicle control, Standard drug, and Test compound groups.

-

Administer the test compounds and standard drug orally or intraperitoneally at a specific dose (e.g., 30 mg/kg body weight).[11] The control group receives only the vehicle.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat to induce inflammation.

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).[1][12]

-

Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Analyze the data statistically to determine significance.

Sources

- 1. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sources and biological activity of Coumarins: An Appraisal - research journal [gyanvihar.org]

- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. [PDF] Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias | Semantic Scholar [semanticscholar.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 11. ijpsr.com [ijpsr.com]

- 12. Synthesis and evaluation of 7-hydroxy-4-methylcoumarin derivatives. [wisdomlib.org]

Methodological & Application

Application Notes and Protocols for Live Cell Imaging with 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the use of 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one, a fluorescent probe for live cell imaging. This document details the chemical properties, mechanism of action, and step-by-step protocols for its application in visualizing intracellular thiols, with a primary focus on glutathione (GSH). Addressed to researchers, scientists, and drug development professionals, this guide offers insights into experimental design, data interpretation, and troubleshooting, ensuring robust and reproducible results.

Introduction: Visualizing Cellular Redox Homeostasis

The intricate balance of cellular redox homeostasis is paramount to cell survival, signaling, and function. Glutathione (GSH), a tripeptide thiol, is the most abundant non-protein thiol in mammalian cells, with concentrations ranging from 1 to 10 mM.[1][2] It plays a pivotal role in detoxifying reactive oxygen species (ROS), xenobiotics, and maintaining the cellular redox environment.[3] Consequently, aberrant GSH levels are implicated in a myriad of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disease.[1][2]

Live cell imaging with fluorescent probes offers a powerful tool to study the spatiotemporal dynamics of intracellular GSH in real-time.[4][5][6] this compound is a cell-permeable coumarin derivative designed for the detection of intracellular thiols. Its core structure features a 7-hydroxycoumarin fluorophore, which is weakly fluorescent in its native state. The key to its function lies in the electrophilic chloromethyl group at the 4-position. This group serves as a reactive site for nucleophilic species, primarily the sulfhydryl group of GSH. The covalent conjugation of GSH to the probe results in a significant enhancement of its fluorescence, allowing for the visualization of GSH distribution and dynamics within living cells.

Physicochemical Properties and Mechanism of Action

The utility of this compound as a fluorescent probe is dictated by its chemical and spectral properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClO₃ | |

| Molecular Weight | 224.64 g/mol | |

| Appearance | White to off-white solid | [7] |

| Solubility | Soluble in DMSO, DMF | [8] |

| Storage | Store at 2-8°C, protected from light and moisture | [8] |

The detection mechanism is based on a nucleophilic substitution reaction between the probe and intracellular thiols, predominantly GSH due to its high abundance.[2] The sulfhydryl group of GSH attacks the electrophilic chloromethyl group of the coumarin derivative, displacing the chloride ion and forming a stable thioether conjugate. This conjugation alters the electronic properties of the fluorophore, leading to a significant increase in fluorescence quantum yield.

Caption: Reaction mechanism of the probe with glutathione.

Core Application: Live Cell Imaging of Intracellular Glutathione

The primary application of this compound is the visualization and relative quantification of intracellular GSH levels in living cells. This enables the investigation of:

-

Oxidative Stress: Monitoring GSH depletion in response to oxidative insults or drug treatment.

-

Drug Efficacy and Resistance: Assessing the role of GSH in drug detoxification and mechanisms of chemoresistance.[3]

-

Cellular Health and Viability: Correlating GSH levels with overall cellular health and response to stimuli.

-

Subcellular Distribution: Investigating the localization of GSH within different cellular compartments.

Protocols for Live Cell Imaging

The following protocols provide a general framework for using this compound. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

-

Probe Stock Solution (10 mM):

-

Dissolve 2.25 mg of this compound in 1 mL of anhydrous DMSO.

-

Mix thoroughly by vortexing.

-

Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Working Solution (5-20 µM):

-

On the day of the experiment, dilute the 10 mM stock solution in pre-warmed serum-free cell culture medium or an appropriate buffer (e.g., PBS or HBSS) to the desired final concentration.

-

Note: The optimal working concentration should be determined empirically for each cell type to maximize signal-to-noise while minimizing cytotoxicity. A starting concentration of 10 µM is recommended.

-

Cell Culture and Staining

-

Cell Seeding:

-

Seed cells on an appropriate imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 50-70% confluency on the day of the experiment.

-

Allow cells to adhere and grow overnight under standard culture conditions (37°C, 5% CO₂).

-

-

Probe Loading:

-

Aspirate the cell culture medium.

-

Wash the cells once with pre-warmed serum-free medium or PBS.

-

Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Note: The optimal incubation time may vary depending on the cell type.

-

-

Wash and Imaging:

-

Aspirate the probe working solution.

-

Wash the cells twice with pre-warmed imaging buffer (e.g., serum-free medium without phenol red, or HBSS) to remove any excess probe.

-

Add fresh imaging buffer to the cells.

-

Proceed immediately to imaging.

-

Caption: General workflow for live cell imaging.

Fluorescence Microscopy and Data Acquisition

-

Microscope: An inverted fluorescence microscope equipped for live cell imaging (with environmental control: 37°C, 5% CO₂) is recommended.

-

Excitation/Emission: The GSH-conjugated coumarin probe can typically be excited with a 405 nm laser and its emission collected around 450-490 nm. It is advisable to determine the optimal excitation and emission wavelengths empirically.

-

Image Acquisition:

-

Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

-

Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

-

For quantitative comparisons, ensure that all imaging parameters (e.g., laser power, exposure time, gain) are kept consistent across all samples.

-

A nuclear counterstain, such as Hoechst 33342, can be used for cell segmentation, but its potential for phototoxicity should be considered.[9][10]

-

Data Interpretation and Troubleshooting

| Observation | Possible Cause | Suggested Solution |

| Low or no fluorescence signal | - Inefficient probe loading- Low intracellular GSH levels- Incorrect imaging settings | - Increase probe concentration or incubation time- Include a positive control (e.g., cells treated with N-acetylcysteine)- Verify filter sets and excitation/emission wavelengths |

| High background fluorescence | - Incomplete removal of excess probe- Probe precipitation | - Increase the number and duration of wash steps- Ensure the probe is fully dissolved in the working solution |

| Cell death or morphological changes | - Probe-induced cytotoxicity- Phototoxicity | - Decrease probe concentration and/or incubation time- Reduce excitation light intensity and exposure time |

Advantages and Limitations

Advantages:

-

Cell Permeability: The probe readily crosses the plasma membrane of living cells.

-

High Sensitivity: The reaction with GSH leads to a significant turn-on fluorescence response.

-

Simple Protocol: The staining procedure is straightforward and relatively quick.

Limitations:

-

Specificity: The chloromethyl group can react with other intracellular nucleophiles, although the high concentration of GSH makes it the primary target.

-

Irreversible Reaction: The covalent modification prevents the monitoring of dynamic decreases in GSH levels in the same cell population over time.

-

Potential for Cytotoxicity: As with many exogenous probes, high concentrations or prolonged incubation times may affect cell viability.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: May cause skin and serious eye irritation.[11]

-

Precautions: Wear protective gloves, eye protection, and a lab coat when handling. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for complete safety information.

References

-

Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe. ACS Publications. [Link]

-

Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe. PMC - NIH. [Link]

-

Recent advances in glutathione fluorescent probes based on small organic molecules and their bioimaging. RSC Publishing. [Link]

-

Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications. MDPI. [Link]

-

Fluorescent Probes for Live Cell Thiol Detection. MDPI. [Link]

-

4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | C10H7ClO3 | CID 5398846. PubChem. [Link]

-

Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. PubMed Central. [Link]

-

Breaking a Dogma: High-Throughput Live-Cell Imaging in Real-Time with Hoechst 33342. Wiley Online Library. [Link]

-

Breaking a Dogma: High-Throughput Live-Cell Imaging in Real-Time with Hoechst 33342. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in glutathione fluorescent probes based on small organic molecules and their bioimaging - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. 4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one | 25392-41-0 | TCI AMERICA [tcichemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Breaking a Dogma: High-Throughput Live-Cell Imaging in Real-Time with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | C10H7ClO3 | CID 5398846 - PubChem [pubchem.ncbi.nlm.nih.gov]

Illuminating the Cellular Redox Landscape: A Guide to Detecting Intracellular Thiols with 4-(Chloromethyl)-7-hydroxy-8-methylcoumarin

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 4-(chloromethyl)-7-hydroxy-8-methylcoumarin for the sensitive detection of intracellular thiols. This coumarin-based probe offers a powerful tool to investigate cellular redox states and the intricate roles of low-molecular-weight thiols, such as glutathione (GSH), in health and disease.

The Significance of Intracellular Thiols

Intracellular thiols, predominantly glutathione, are critical regulators of cellular redox homeostasis.[1] These molecules play a pivotal role in detoxifying reactive oxygen species (ROS), maintaining the reduced intracellular environment essential for proper protein function, and participating in various signaling pathways. Consequently, aberrant thiol levels are implicated in a wide range of pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders.[1] The ability to accurately measure and visualize intracellular thiol concentrations is therefore of paramount importance in biomedical research and drug discovery.

Unveiling the Probe: 4-(chloromethyl)-7-hydroxy-8-methylcoumarin

4-(chloromethyl)-7-hydroxy-8-methylcoumarin is a cell-permeant fluorescent probe designed for the detection of intracellular thiols. Its core structure features a 7-hydroxy-8-methylcoumarin fluorophore, which exhibits minimal fluorescence in its native state. The key to its function lies in the electrophilic chloromethyl group at the 4-position.

Mechanism of Thiol Detection: A Tale of "Turn-On" Fluorescence

The detection principle is based on a nucleophilic substitution reaction between the probe and intracellular thiols. The thiol group (-SH) of molecules like glutathione acts as a nucleophile, attacking the electron-deficient carbon of the chloromethyl group. This reaction results in the formation of a stable, highly fluorescent thioether conjugate. The covalent modification of the coumarin at the 4-position alters its electronic properties, leading to a significant increase in its fluorescence quantum yield, a phenomenon often referred to as "turn-on" fluorescence. This direct correlation between thiol concentration and fluorescence intensity allows for the quantitative analysis of intracellular thiol levels.

Caption: Reaction of 4-(chloromethyl)-7-hydroxy-8-methylcoumarin with thiols.

Physicochemical and Spectral Properties

A thorough understanding of the probe's properties is essential for successful experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClO₃ | Inferred |

| Molecular Weight | 224.64 g/mol | Inferred |

| Appearance | Off-white to pale yellow solid | [2] |

| Solubility | Soluble in DMSO, DMF | [2] |

| Reactive Group | Chloromethyl (-CH₂Cl) | [2] |

| Target | Intracellular Thiols (e.g., Glutathione) | [1] |

| Excitation (Est.) | ~365 nm | [3] |

| Emission (Est.) | ~450 nm | [3] |

Note: The spectral properties are estimated based on the closely related compound 4-(chloromethyl)-7-hydroxycoumarin. Optimal excitation and emission wavelengths should be determined empirically for the 8-methyl derivative and its thiol adduct.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the detection of intracellular thiols in live cells using 4-(chloromethyl)-7-hydroxy-8-methylcoumarin.

Reagent Preparation

-

Probe Stock Solution (10 mM): Dissolve 2.25 mg of 4-(chloromethyl)-7-hydroxy-8-methylcoumarin in 1 mL of anhydrous DMSO. Store at -20°C, protected from light.

-

Cell Culture Medium: Use the appropriate complete medium for your cell line.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

Cell Staining Protocol

This protocol is a starting point and may require optimization for different cell types and experimental conditions.

Caption: Workflow for staining live cells with the thiol probe.

-

Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, chambered coverglass) at a density that will result in 70-80% confluency on the day of the experiment.

-

Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO₂.

-

Probe Loading:

-

Prepare a working solution of 4-(chloromethyl)-7-hydroxy-8-methylcoumarin in serum-free cell culture medium. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is recommended.

-

Remove the culture medium from the cells and wash them once with pre-warmed PBS.

-

Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the probe-containing medium and wash the cells twice with pre-warmed PBS to remove any unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed complete culture medium to the cells.

-

Image the cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or equivalent, with excitation around 365 nm and emission around 450 nm).

-

Controls for a Self-Validating System

To ensure the reliability of your results, it is crucial to include the following controls:

-

Unstained Control: Cells that have not been treated with the probe to determine the background autofluorescence.

-

Positive Control: Pre-treat cells with a known thiol-modulating agent, such as N-acetylcysteine (to increase thiol levels) or buthionine sulfoximine (to decrease glutathione levels), to validate the probe's response.

-

Cytotoxicity Control: Assess the viability of cells treated with the probe at the working concentration using a standard viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed fluorescence changes are not due to cytotoxic effects of the probe.

Data Analysis and Interpretation

The fluorescence intensity of the stained cells is directly proportional to the intracellular thiol concentration. Quantitative analysis can be performed by measuring the mean fluorescence intensity of individual cells or cell populations using appropriate image analysis software. It is important to subtract the background fluorescence from the unstained control group.

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low or no fluorescence signal | - Inactive probe- Insufficient probe concentration or incubation time- Low intracellular thiol levels | - Use a fresh dilution of the probe- Optimize probe concentration and incubation time- Use a positive control to confirm probe activity |

| High background fluorescence | - Incomplete washing- Probe precipitation | - Increase the number and duration of washing steps- Ensure the probe is fully dissolved in the working solution |

| Cell death or morphological changes | - Probe cytotoxicity | - Perform a dose-response curve to determine the optimal non-toxic concentration- Reduce the incubation time |

Concluding Remarks

4-(chloromethyl)-7-hydroxy-8-methylcoumarin is a valuable tool for the investigation of intracellular thiol dynamics. By following the detailed protocols and incorporating the appropriate controls outlined in this guide, researchers can obtain reliable and reproducible data to further our understanding of the critical role of thiols in cellular physiology and disease. The inherent cell permeability and "turn-on" fluorescence mechanism of chloromethylcoumarin probes make them well-suited for live-cell imaging applications.[4][5]

References

-

ResearchGate. Synthesis of 4-chloromethyl-7,8-dihydroxycoumarin. [Link]

-

PubMed. Polarity-sensitive coumarins tailored to live cell imaging. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Polarity-sensitive coumarins tailored to live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Membrane-Permeant Reactive Tracers—Section 14.2 | Thermo Fisher Scientific - TW [thermofisher.com]

4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one for flow cytometry applications

An In-Depth Technical Guide to Chloromethyl-Coumarin Probes in Flow Cytometry

Senior Application Scientist's Foreword

Welcome to this comprehensive guide on the application of chloromethyl-functionalized coumarin derivatives for flow cytometry. While your interest may be in the specific molecule 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one, the broader class of chloromethyl-activated fluorescent probes represents a cornerstone of modern cell analysis. These reagents are invaluable for assessing key indicators of cellular health, such as oxidative stress and intracellular thiol levels.

This document is structured to provide both the fundamental principles and actionable protocols necessary for successful experimentation. We will ground our discussion in the well-established and scientifically validated probe, 5-(and 6-)chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA), a workhorse for detecting reactive oxygen species (ROS). The principles and methodologies detailed for CM-H2DCFDA are largely translatable to other chloromethyl-coumarin probes, including the one of interest. Our focus is on empowering you, the researcher, with the causal understanding behind each step, ensuring your protocols are not just followed, but understood and adaptable.

Principles and Mechanism of Action

The utility of chloromethyl-coumarin and related probes hinges on a clever chemical design that allows for passive entry into the cell, covalent retention, and a fluorescence response triggered by a specific intracellular analyte.

The Role of the Chloromethyl Group: Covalent Retention

The key to these probes is the chloromethyl (-CH₂Cl) group. This mildly reactive moiety can form a covalent bond with intracellular thiols, primarily the abundant antioxidant glutathione (GSH), through a reaction catalyzed by glutathione S-transferases (GSTs) or occurring non-enzymatically.[1][2] This covalent linkage effectively traps the probe inside viable cells, allowing for longer incubation and washing steps without significant dye leakage—a common problem with probes that rely solely on passive membrane potential-driven accumulation.

Mechanism I: Detection of Reactive Oxygen Species (ROS)

The most prominent application for this class of probes is the measurement of intracellular ROS. The probe CM-H2DCFDA serves as the archetypal example.[1][3][4]

The process is a two-stage activation:

-

Enzymatic Cleavage: The non-fluorescent and cell-permeant CM-H2DCFDA freely diffuses across the cell membrane. Once inside, intracellular esterases cleave the acetate groups, converting it to the polar, cell-impermeant molecule CM-H2DCF.[1][5]

-

Oxidation to Fluorescent State: In the presence of various ROS (such as hydrogen peroxide, hydroxyl radicals, and peroxynitrite), the non-fluorescent CM-H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) derivative.[1][3] The resulting fluorescence intensity is directly proportional to the level of ROS within the cell.

Figure 2: Mechanism for ROS Detection by CM-H2DCFDA.

Mechanism II: Direct Detection of Intracellular Thiols (Glutathione)

While the chloromethyl group serves as an anchor in ROS probes, it can also be the basis for direct detection of thiols like glutathione (GSH). Coumarin-based probes, such as 4-(chloromethyl)-7-hydroxycoumarin, are inherently fluorescent.[6][7] The reaction of the chloromethyl group with GSH can lead to a measurable change in the fluorophore's properties. This can manifest as:

-

Fluorescence Quenching or Enhancement: The conjugation of GSH can alter the electron-donating or -withdrawing properties of the molecule, leading to a shift in fluorescence intensity.[6]

-

Spectral Shift: The reaction may cause a shift in the excitation or emission spectra, allowing for ratiometric measurements.

The specific outcome depends on the exact structure of the coumarin core. This application is particularly valuable for studying cellular redox balance and detoxification pathways.[7][8]

Figure 3: General Mechanism for Thiol Detection.

Core Application: Oxidative Stress Assessment

The measurement of ROS is critical in fields ranging from immunology and cancer biology to neurodegenerative disease research. Oxidative stress, an imbalance between ROS production and antioxidant defenses, is implicated in a vast array of pathologies.[5]

Data Summary: Key Reagent Properties

| Property | 5-(and 6-)-CM-H2DCFDA |

| Common Name | General Oxidative Stress Indicator |

| Target Analyte | Reactive Oxygen Species (ROS) |

| Excitation (max) | ~492-495 nm[1][3] |

| Emission (max) | ~517-527 nm[1][3] |

| Flow Cytometer Laser | 488 nm (Blue Laser) |

| Flow Cytometer Filter | 525/50 nm or similar (e.g., FITC channel) |

| Stock Solution Solvent | Anhydrous DMSO[1] |

| Typical Working Conc. | 1 - 10 µM (must be optimized)[3] |

Detailed Experimental Protocols

Critical Note: For all protocols, it is essential to include proper controls. These should always include:

-

Unstained Control: Cells without any fluorescent probe to determine autofluorescence.

-

Positive Control: Cells treated with a known ROS-inducing agent (e.g., 20-100 µM H₂O₂ or Pyocyanin) to confirm the probe is working.[4][9]

-

Negative Control: Unstimulated cells stained with the probe.

Protocol 3.1: ROS Detection in Suspension Cells (e.g., Jurkat, PBMCs)

This protocol is optimized for analyzing cells grown in suspension.

Reagent Preparation:

-

CM-H2DCFDA Stock Solution (1-5 mM): Dissolve the lyophilized powder in anhydrous DMSO.[1] Aliquot into small, single-use volumes and store at -20°C to -80°C, protected from light and moisture.[1]

-

Staining Buffer: Pre-warmed, serum-free medium or Phosphate-Buffered Saline (PBS). Serum can contain esterase activity, leading to extracellular probe cleavage and high background.

-

Viability Dye: Propidium Iodide (PI) or similar, for distinguishing live from dead cells. ROS production increases in dying cells, making this co-stain essential.[3]

Staining Procedure:

-

Harvest cells and adjust the density to 1 x 10⁶ cells/mL in pre-warmed staining buffer.[1]

-

Add the CM-H2DCFDA stock solution to the cell suspension to achieve the final desired working concentration (start with 5 µM and optimize).

-

Incubate for 15-45 minutes at 37°C in the dark.[1] The optimal time depends on the cell type and should be determined empirically.

-

(Optional but Recommended) If applying a treatment to induce ROS, it can be added during or after the probe loading period.

-

Wash the cells twice by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet in 1 mL of fresh, pre-warmed staining buffer.[1]

-

Resuspend the final cell pellet in an appropriate volume of buffer for flow cytometry analysis (e.g., 0.5 mL).

-

Just before analysis, add a viability dye like Propidium Iodide (final concentration ~1 µg/mL).[3]

-

Analyze immediately on a flow cytometer, exciting with a 488 nm laser and collecting emission in the FITC channel.

Protocol 3.2: ROS Detection in Adherent Cells (e.g., HeLa, Fibroblasts)

This protocol is adapted for cells that grow attached to a surface.

Staining Procedure:

-

Grow adherent cells in a multi-well plate to the desired confluency (typically 70-90%).

-

Carefully remove the culture medium.

-

Wash the cells once with pre-warmed, serum-free medium or PBS.

-

Prepare the CM-H2DCFDA working solution in serum-free medium or PBS at the desired final concentration.

-

Add a sufficient volume of the staining solution to completely cover the cell monolayer.[1]

-

Incubate for 15-45 minutes at 37°C in the dark.[1]

-

Aspirate the staining solution and wash the cells 2-3 times with pre-warmed PBS.[1]

-

Detach the cells using a gentle dissociation reagent like Trypsin-EDTA.

-

Neutralize the trypsin with complete medium (containing serum), then collect the cells into a tube.[1]

-

Proceed from step 5 of Protocol 3.1 (washing, resuspension, and viability staining) before analysis.

Figure 4: General Experimental Workflow for ROS Detection.

Data Analysis and Interpretation

-

Gating Strategy: First, gate on your cell population of interest using Forward Scatter (FSC) and Side Scatter (SSC) to exclude debris. Subsequently, create a gate to exclude dead cells based on the viability dye signal (e.g., PI-positive cells).[3] All subsequent analysis of ROS should be performed on the live, single-cell population.

-

Quantification: The level of ROS can be presented in two main ways:

-

Mean Fluorescence Intensity (MFI): The geometric MFI of the fluorescent probe in the live-cell gate provides a quantitative measure of the average ROS level across the population.

-

Percentage of Positive Cells: A gate can be set based on the fluorescence of the negative control population. The percentage of cells in the experimental samples that shift into this gate represents the proportion of cells with elevated ROS.[3]

-

Troubleshooting and Scientific Considerations

-

High Background Fluorescence: This can be caused by probe oxidation before cell entry, esterase activity in the serum, or excessive light exposure. Always prepare solutions fresh, use serum-free medium for staining, and protect the probe from light.

-

Probe Autofluorescence: Some probes may have inherent fluorescence. Always run an unstained control to properly set your detector voltages and gates.

-

Cellular Toxicity: High concentrations of the probe or prolonged incubation times can be toxic. Perform a dose-response and time-course experiment to find the optimal conditions that yield a bright signal with minimal impact on cell viability.

-

Probe Specificity: While widely used, probes like CM-H2DCFDA can react with several ROS and are not specific to a single species.[3] Interpret results as a measure of general oxidative stress. For more specific detection, other probes are available.[10]

References

-

Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]

-

JoVE. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. Retrieved from [Link]

-

Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

-

Cook, J. A., et al. (1991). Evaluation of methods for measuring cellular glutathione content using flow cytometry. Cytometry, 12(4), 349-362. Retrieved from [Link]

-

ResearchGate. (2020). Can anyone help me understand this ROS protocol using CM-H2DCFDA dye?. Retrieved from [Link]

-

PubChem. (n.d.). 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one. Retrieved from [Link]

-

Zhang, R., et al. (2015). Reversible dynamic optical sensing based on coumarin modified β-cyclodextrin for glutathione in living cells. Chemical Communications, 51(82), 15154-15157. Retrieved from [Link]

-

Wang, S., et al. (2020). A Coumarin-Based Reversible Fluorescent Probe for Quantitative Detection and Monitoring of Cellular Glutathione. ChemistrySelect, 5(4), 1438-1442. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Evaluation of methods for measuring cellular glutathione content using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. assaygenie.com [assaygenie.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reversible dynamic optical sensing based on coumarin modified β-cyclodextrin for glutathione in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Total Ros Detection | AAT Bioquest [aatbio.com]

Application Note: Quantitative Analysis of Cysteine Using 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one

Introduction: The Significance of Cysteine Quantification

Cysteine (Cys) is a semi-essential sulfur-containing amino acid that plays a pivotal role in numerous physiological and pathological processes. Its thiol (-SH) side chain is a potent nucleophile and is readily oxidized, making it a key component in protein structure (disulfide bonds), detoxification (as a precursor to glutathione), and redox signaling.[1] Abnormal levels of cysteine have been implicated in a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Consequently, the accurate and sensitive quantification of cysteine in biological samples is of paramount importance for researchers, scientists, and drug development professionals.[1]

Fluorescent probes have emerged as powerful tools for the detection and quantification of biomolecules due to their high sensitivity, operational simplicity, and potential for real-time analysis in living cells.[2][3] Coumarin-based probes, in particular, are widely utilized owing to their excellent photophysical properties, including large Stokes shifts and high quantum yields.[4] This application note provides a detailed protocol for the quantitative analysis of cysteine using the fluorogenic probe 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one.

Principle of the Method: A Fluorogenic Thiol-Specific Reaction

The quantitative analysis of cysteine using this compound is based on a specific chemical reaction that results in a significant increase in fluorescence. The probe itself is weakly fluorescent. The core of this method lies in a nucleophilic substitution reaction where the thiol group of cysteine attacks the electrophilic chloromethyl group on the coumarin ring.[1] This reaction forms a stable thioether bond and releases a chloride ion. The resulting cysteine-coumarin adduct is a highly fluorescent molecule. The intensity of the fluorescence emission is directly proportional to the concentration of cysteine in the sample, allowing for accurate quantification.

The reaction mechanism is outlined below:

Caption: Reaction of the probe with cysteine.

Materials and Reagents

-

This compound (Probe)

-

L-Cysteine hydrochloride monohydrate (Standard)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Black, clear-bottom 96-well microplates

-

Fluorescence microplate reader

-

Standard laboratory equipment (pipettes, tubes, etc.)

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, but can be scaled as needed.

1. Preparation of Stock Solutions:

-

Probe Stock Solution (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO to achieve a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

-

Cysteine Stock Solution (100 mM): Dissolve L-cysteine hydrochloride monohydrate in PBS (pH 7.4) to a final concentration of 100 mM. Prepare this solution fresh on the day of the experiment due to the susceptibility of cysteine to oxidation.

2. Preparation of Working Solutions:

-

Probe Working Solution (100 µM): On the day of the experiment, dilute the 10 mM Probe Stock Solution 1:100 in PBS (pH 7.4). For example, add 10 µL of the 10 mM stock to 990 µL of PBS. Protect from light.

-

Cysteine Standards for Calibration Curve: Prepare a series of cysteine standards by serially diluting the 100 mM Cysteine Stock Solution in PBS (pH 7.4). A suggested concentration range is 0, 10, 25, 50, 100, 150, and 200 µM.

3. Assay Procedure:

-

Plate Setup: Pipette 50 µL of each Cysteine Standard into separate wells of the 96-well plate. For unknown samples, add 50 µL of the sample per well. Include a blank well containing 50 µL of PBS.

-

Reaction Initiation: Add 50 µL of the 100 µM Probe Working Solution to each well. The final volume in each well will be 100 µL.

-

Incubation: Gently shake the plate for 1 minute to ensure thorough mixing. Incubate the plate at 37°C for 30 minutes, protected from light. The incubation time may be optimized for specific experimental conditions.

-